6-Chloro-5-hydroxynicotinic acid
Description
Precursor in the Synthesis of Advanced Chemical Intermediates
The structural features of chloro-hydroxynicotinic acid derivatives render them valuable as starting points for the synthesis of more elaborate molecules.
While specific research detailing the direct use of 6-chloro-5-hydroxynicotinic acid in pharmaceutical synthesis is limited, the closely related isomer, 5-chloro-6-hydroxynicotinic acid, is recognized as a key intermediate in the development of various pharmaceuticals. chemimpex.com Its structure is particularly amenable to modifications that can enhance bioactivity, making it a target for the synthesis of novel compounds, especially those aimed at neurological disorders. chemimpex.com The reactivity of the chloro and hydroxyl groups allows for the introduction of diverse functionalities, leading to the generation of a library of compounds for screening and development.
A patent for the production of 5,6-dichloronicotinic acid, a useful pharmaceutical intermediate, describes a process starting from 6-hydroxynicotinic acid. google.com This process involves the chlorination of 6-hydroxynicotinoyl chloride to yield 5-chloro-6-hydroxynicotinoyl chloride, which is then further processed. google.com This highlights the role of chlorinated hydroxynicotinic acids as crucial stepping stones in the synthesis of pharmaceutical building blocks.
Another related compound, 6-chloronicotinic acid, is a known key intermediate for the synthesis of Tazarotene, a retinoid prodrug used for topical treatment of psoriasis and acne.
The pyridine (B92270) ring is a common scaffold in many agrochemicals, and chlorinated derivatives of nicotinic acid are important precursors in their synthesis. 6-Chloronicotinic acid, for instance, is a key intermediate in the production of the widely used insecticide Imidacloprid (B1192907). It is also an environmental transformation product of both Imidacloprid and Acetamiprid. nih.gov
A patent has described the synthesis of 5-chloro-6-hydroxynicotinoyl chloride from 6-hydroxynicotinic acid and its potential as an intermediate for insecticides. google.com This underscores the value of this class of compounds in developing new crop protection agents. Furthermore, derivatives of N-(thiophen-2-yl) nicotinamide (B372718), synthesized from precursors like 5,6-dichloro-nicotinamide, have shown fungicidal activity against cucumber downy mildew. mdpi.com
Table 1: Examples of Agrochemicals and their Pyridine-based Precursors
| Agrochemical | Precursor/Related Compound | Application |
| Imidacloprid | 6-Chloronicotinic acid | Insecticide |
| Acetamiprid | 6-Chloronicotinic acid | Insecticide |
| Tazarotene | 6-Chloronicotinic acid | Pharmaceutical |
| Fungicidal N-(thiophen-2-yl) nicotinamides | 5,6-Dichloronicotinamide | Fungicide |
| Herbicidal 2-picolinic acids | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid | Herbicide |
Probing Molecular Interactions and Biological Systems
The structural characteristics of chloro-hydroxynicotinic acid derivatives make them suitable for use as molecular probes to investigate biological systems.
Derivatives of nicotinic acid are known to interact with various enzymes. For example, 6-hydroxynicotinic acid is a metabolite in the degradation pathway of nicotinic acid in aerobic bacteria, a process mediated by enzymes like 6-hydroxynicotinic acid 3-monooxygenase (NicC). researchgate.net The study of such enzymes and their interaction with substrates and inhibitors provides valuable insights into metabolic pathways. While direct studies on this compound are not prominent, the general class of substituted nicotinic acids is a fertile ground for discovering enzyme modulators. The reactivity of the chloro and hydroxyl groups allows for the synthesis of a variety of derivatives that can be tested for their inhibitory or modulatory effects on different enzymes.
The development of new therapeutic agents often involves the design of molecules that can specifically interact with biological receptors. While there is no specific information on this compound in this context, the broader class of pyridinecarboxylic acids is relevant. For instance, the discovery of a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK), PF-06409577, which is a 6-chloro-5-substituted-1H-indole-3-carboxylic acid, highlights the potential for chlorinated aromatic carboxylic acids to interact with significant biological targets. nih.gov The specific substitution pattern on the aromatic ring is crucial for activity, and the exploration of different isomers, such as this compound, could lead to the discovery of new molecules with specific receptor interactions.
Environmental Bioremediation Research
Research into the environmental fate and degradation of agrochemicals is crucial. 6-Chloronicotinic acid is a known environmental transformation product of neonicotinoid insecticides. nih.gov The study of the microbial degradation of such compounds is an active area of research. For example, a species of Mycobacterium has been shown to degrade 5-chloro-2-hydroxynicotinic acid, using it as a sole source of carbon and energy. nih.gov The degradation pathway involves the formation of 5-chloro-2,6-dihydroxynicotinic acid. nih.gov While no studies have specifically focused on the bioremediation of this compound, the existing research on related compounds suggests that microbial degradation pathways for such chlorinated pyridines exist and could be a subject for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-hydroxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPSGDNEIGPGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255739 | |
| Record name | 6-Chloro-5-hydroxy-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211531-26-8 | |
| Record name | 6-Chloro-5-hydroxy-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211531-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-hydroxy-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 5 Hydroxynicotinic Acid and Its Structural Analogs
Chemical Synthesis Pathways
The chemical synthesis of 6-chloro-5-hydroxynicotinic acid and its analogs relies on established and modern organic chemistry principles, particularly those governing the manipulation of heterocyclic aromatic systems.
Classical Approaches for Halogenation and Hydroxylation of Pyridine (B92270) Scaffolds
The introduction of halogen and hydroxyl groups onto a pyridine ring is a fundamental aspect of synthesizing compounds like this compound. Pyridine itself is an electron-deficient heterocycle, which makes electrophilic aromatic substitution reactions, a common method for functionalizing benzene (B151609) rings, more challenging. Such reactions on pyridine often require harsh conditions and can lead to a mixture of products. uoanbar.edu.iq
Halogenation of the pyridine ring can be achieved under vigorous conditions, but the inherent reactivity of pyridine and the directing effects of existing substituents play a crucial role in determining the position of the incoming halogen. uoanbar.edu.iq For instance, direct chlorination of pyridine often requires high temperatures and can yield a mixture of chloropyridines.
Hydroxylation of the pyridine ring can be accomplished through several classical methods. One common approach involves the diazotization of an aminopyridine precursor, followed by hydrolysis of the resulting diazonium salt. Another method is the nucleophilic substitution of a suitable leaving group, such as a halogen, by a hydroxide (B78521) or protected hydroxyl group.
Regioselective Synthesis Strategies for this compound
Direct and regioselective synthesis of this compound is not widely documented in publicly available literature. However, the synthesis of its isomer, 5-chloro-6-hydroxynicotinic acid, provides a valuable template for a plausible synthetic route. A patented process for producing 5,6-dichloronicotinic acid outlines a method starting from 6-hydroxynicotinic acid. google.com This process involves the reaction of 6-hydroxynicotinic acid with an acid chloride, such as thionyl chloride, to form the corresponding acid chloride. This intermediate is then chlorinated with gaseous chlorine to yield 5-chloro-6-hydroxynicotinoyl chloride. google.com Subsequent hydrolysis would furnish 5-chloro-6-hydroxynicotinic acid.
Adapting this strategy for the synthesis of this compound would likely involve starting with 5-hydroxynicotinic acid. The key steps would be:
Chlorination of the starting material: The selective chlorination of 5-hydroxynicotinic acid at the 6-position would be the critical step. This could potentially be achieved using a suitable chlorinating agent, with the hydroxyl group directing the chlorination to the adjacent ortho position (C6).
Protection/Deprotection: The hydroxyl and carboxylic acid functionalities may require protection during the chlorination step to prevent unwanted side reactions.
Hydrolysis: If the carboxylic acid is esterified or converted to an acid chloride during the synthesis, a final hydrolysis step would be necessary to yield the desired this compound.
A specific example from a patent for the synthesis of the isomeric 5-chloro-6-hydroxynicotinoyl chloride involves slurrying 6-hydroxynicotinic acid in chloroform (B151607) with pyridine, followed by the addition of thionyl chloride and subsequent treatment with chlorine gas. google.com
| Starting Material | Reagents | Intermediate | Final Product (Isomer) | Reference |
| 6-Hydroxynicotinic acid | 1. Thionyl chloride, Pyridine, Chloroform2. Cl2 gas | 5-Chloro-6-hydroxynicotinoyl chloride | 5-Chloro-6-hydroxynicotinic acid | google.com |
This table outlines the synthesis of an isomer, providing a model for the potential synthesis of this compound.
Derivatization Techniques for Structural Modification and Analog Generation
The generation of structural analogs of this compound is crucial for exploring its chemical space and potential applications. This is typically achieved through derivatization of the core molecule.
The chlorine atom on the pyridine ring of this compound is a key handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at the 6-position. For example, reaction with amines, alcohols, or thiols could yield the corresponding 6-amino, 6-alkoxy, or 6-thioether derivatives. The reactivity of the chlorine atom towards substitution would be influenced by the electronic effects of the hydroxyl and carboxylic acid groups on the ring.
The hydroxyl group of this compound can be readily alkylated, most commonly through methylation, to generate the corresponding ether derivatives. This is typically achieved by reacting the parent compound with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide-like species that then attacks the methylating agent. Other alkyl halides or sulfates can be used to introduce larger alkyl groups.
Additionally, the carboxylic acid group can be esterified. For instance, the synthesis of ethyl 6-chloro-5-methylnicotinate has been reported, indicating that both the hydroxyl and carboxylic acid groups can be derivatized.
Biocatalytic and Biotechnological Synthesis Routes
Biocatalysis offers an alternative, often more environmentally benign and highly selective, approach to the synthesis of complex organic molecules. While specific biocatalytic routes to this compound are not extensively documented, research into the enzymatic halogenation and hydroxylation of pyridine derivatives points to potential future pathways.
Flavin-dependent halogenases are enzymes that can catalyze the regioselective halogenation of aromatic compounds using benign inorganic halides. frontiersin.orgnih.gov These enzymes offer a potential route to selectively chlorinate a suitable pyridine precursor. The regioselectivity of these enzymes is a key advantage, potentially allowing for the specific introduction of a chlorine atom at the desired position without the need for protecting groups or the generation of isomeric mixtures. frontiersin.orgnih.gov
Similarly, enzymatic hydroxylation of pyridine rings has been demonstrated. For instance, some bacterial strains can regioselectively hydroxylate pyridine carboxylic acids. ukri.org A bacterial species, Ralstonia/Burkholderia sp. strain DSM 6920, has been shown to hydroxylate various pyridine and pyrazine (B50134) carboxylic acids. ukri.org While this particular strain hydroxylates at the C2 position, the principle of using microorganisms or isolated enzymes for regioselective hydroxylation is well-established.
A potential biocatalytic approach to this compound could involve:
Enzymatic Halogenation: The use of a halogenase to selectively chlorinate 5-hydroxynicotinic acid at the 6-position.
Enzymatic Hydroxylation: The use of a hydroxylase to introduce a hydroxyl group at the 5-position of 6-chloronicotinic acid.
Microbial Transformation of Nicotinic Acid to Hydroxylated Intermediates
The journey towards synthesizing this compound often begins with the microbial transformation of the readily available precursor, nicotinic acid. This biotransformation leverages the metabolic machinery of various microorganisms to introduce hydroxyl groups onto the pyridine ring, a crucial step in forming the desired precursors.
Enzymatic Hydroxylation of Nicotinic Acid (e.g., to 6-Hydroxynicotinic Acid)
The regioselective hydroxylation of nicotinic acid at the 6-position to yield 6-hydroxynicotinic acid is a key enzymatic reaction. This bioconversion is catalyzed by the enzyme nicotinic acid hydroxylase, which has been identified in several microbial species. This enzymatic step is advantageous over chemical synthesis methods, which often lack specificity and require harsh reaction conditions.
A variety of microorganisms have been identified and optimized for the production of 6-hydroxynicotinic acid. Notable examples include strains of Pseudomonas, Yersinia, and Achromobacter. Research has focused on optimizing culture conditions and using resting cells to maximize the yield and efficiency of this biotransformation. For instance, the addition of metal ions like molybdenum and iron to the culture medium has been shown to enhance the activity of the hydroxylation enzyme. tandfonline.com The supply of oxygen is also a critical factor for achieving high hydroxylation activity. tandfonline.com
Several studies have reported high yields of 6-hydroxynicotinic acid using different microbial systems. For example, resting cells of Pseudomonas fluorescens TN5 have been shown to convert nicotinic acid to 6-hydroxynicotinic acid with a high yield of 191 g/L under optimized conditions. tandfonline.comtandfonline.com Similarly, a novel strain, Yersinia pseudotuberculosis MTCC 5129, has been utilized to produce up to 100 g/L of 6-hydroxynicotinic acid. google.com More recently, a newly isolated strain, Pseudomonas poae HD530, achieved a yield of 155.45 g/L. researchgate.netdntb.gov.ua
Table 1: Microbial Production of 6-Hydroxynicotinic Acid
| Microorganism | Yield of 6-Hydroxynicotinic Acid (g/L) | Reference |
|---|---|---|
| Pseudomonas fluorescens TN5 | 191 | tandfonline.comtandfonline.com |
| Yersinia pseudotuberculosis MTCC 5129 | 100 | google.com |
| Pseudomonas poae HD530 | 155.45 | researchgate.netdntb.gov.ua |
The enzyme responsible for this transformation, nicotinic acid hydroxylase, is a complex enzyme, often composed of multiple subunits. nih.gov In some bacteria, such as Pseudomonas and Bordetella species, the degradation pathway of nicotinic acid is well-characterized and involves the NicAB enzyme system for the initial hydroxylation to 6-hydroxynicotinic acid. nih.gov
Biocatalytic Chlorination Steps in Synthetic Sequences
The introduction of a chlorine atom at the 5-position of a hydroxylated nicotinic acid derivative is a critical step towards the synthesis of this compound. While chemical methods for the chlorination of pyridine rings exist, they often require harsh reagents and can lead to a mixture of products. chemrxiv.org Biocatalytic chlorination, using halogenase enzymes, offers a more selective and environmentally benign alternative.
Halogenases are a diverse group of enzymes capable of incorporating halogen atoms into organic molecules. nih.gov Flavin-dependent halogenases, in particular, are known to catalyze the chlorination of aromatic compounds. nih.gov These enzymes typically require flavin adenine (B156593) dinucleotide (FAD), a flavin reductase, NADH, and a chloride ion for their activity. The proposed mechanism involves the formation of a hypochlorous acid intermediate within the enzyme's active site, which then acts as the chlorinating agent. nih.gov
While the direct biocatalytic chlorination of 5-hydroxynicotinic acid has not been extensively reported, research on the halogenation of similar structures provides valuable insights. For example, a fungal flavin-dependent halogenase, Rdc2, has been shown to specifically chlorinate isoquinoline (B145761) at the C-3 position, which is ortho to a hydroxyl group. nih.gov This suggests the potential for discovering or engineering halogenases that can act on hydroxylated nicotinic acid derivatives. The regioselectivity of these enzymes is often determined by the specific amino acid residues in the active site that orient the substrate for the chlorination reaction. google.com
The search for novel halogenases with the desired substrate specificity is an active area of research. Screening of microbial genomes and metagenomic libraries are powerful tools for discovering new halogenating enzymes. nih.gov
Enzyme Engineering for Enhanced Yield and Selectivity
To improve the economic viability and efficiency of biocatalytic processes, enzyme engineering plays a crucial role. Techniques such as rational design and directed evolution can be employed to enhance the properties of enzymes like nicotinic acid hydroxylase and potential halogenases.
Rational design involves making specific changes to the amino acid sequence of an enzyme based on its three-dimensional structure and known structure-function relationships. For example, altering the amino acid residues in the substrate-binding pocket can change the enzyme's substrate specificity, potentially enabling a known halogenase to accept 5-hydroxynicotinic acid as a substrate. mdpi.com Computational modeling and molecular docking can be used to predict the effects of specific mutations before they are made in the laboratory.
Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and then screening for those with improved properties. This approach does not require prior knowledge of the enzyme's structure. For instance, error-prone PCR can be used to introduce random mutations into the gene encoding nicotinic acid hydroxylase. The resulting variants can then be screened for increased catalytic activity or improved stability under industrial process conditions. nih.gov
While specific examples of engineering nicotinic acid hydroxylase or a halogenase for the synthesis of this compound are not yet widely reported, the principles of enzyme engineering have been successfully applied to many other enzymes to enhance their yield and selectivity. nih.gov These strategies hold significant promise for the development of a robust and efficient biocatalytic route for the production of this compound and its analogs.
Advanced Structural Elucidation and Tautomeric Equilibrium Studies
Solid-State Structural Characterization of 6-Chloro-5-hydroxynicotinic Acid
The three-dimensional arrangement of molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. For halogenated hydroxynicotinic acids, techniques such as single-crystal X-ray diffraction provide definitive insights into their molecular conformation, hydrogen-bonding motifs, and crystalline packing.
Single-crystal X-ray diffraction studies have been instrumental in determining the precise solid-state structures of halogenated hydroxynicotinic acids. An analysis of 5-Chloro-6-hydroxynicotinic acid (5Cl6HNA), an isomer of the title compound, revealed that it crystallizes in the oxo tautomeric form, featuring N-H and Cring=O bonds. nih.gov The crystal structure was determined at 293 K and found to be monoclinic, belonging to the space group P21/c. chemicalbook.com These findings are consistent with broader studies on dihalonicotinic acids, which suggest that hydrogen bonding is a critical force in dictating the crystal structure. dtic.mil
The detailed crystallographic data for 5-Chloro-6-hydroxynicotinic acid provides a clear picture of its molecular arrangement in the crystalline lattice. chemicalbook.com The Cambridge Crystallographic Data Centre (CCDC) holds the deposition for the crystal structure of 5-Chloro-6-hydroxynicotinic acid under the number 768690. nih.gov
Table 1: Crystallographic Data for 5-Chloro-6-hydroxynicotinic Acid
| Parameter | Value |
| Formula | C₆H₄ClNO₃ |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.469 |
| b (Å) | 10.529 |
| c (Å) | 11.795 |
| **β (°) ** | 97.72 |
| Temperature (K) | 293 |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant phenomenon in hydroxynicotinic acids. While specific polymorphic studies on this compound are not detailed, extensive research on its isomers illustrates this behavior. For instance, 2-hydroxynicotinic acid is known to exist in four different polymorphic forms. rsc.orgresearchgate.net In the solid state, it adopts its tautomeric form, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, with the polymorphism arising from different molecular packing arrangements. rsc.orgresearchgate.net
Similarly, 4-hydroxynicotinic acid exhibits tautomeric polymorphism, crystallizing as three distinct polymorphs and two different hydrates. researchgate.netuky.edu The packing motifs in the anhydrous forms differ in which oxygen atom acts as the hydrogen-bond acceptor, while in the hydrated forms, water molecules are integrated into the hydrogen-bonding network. researchgate.netuky.edu
The crystallization process itself is highly sensitive to external conditions. Studies on various hydroxynicotinic acid isomers have shown that controlling the pH of the crystallization medium (water) can lead to a wide diversity of solid forms, including individual crystals of varying shapes and sizes, microcrystalline powders, and aggregated or nearly amorphous solids. mdpi.com This demonstrates that systematic changes in molecular structure and crystallization conditions significantly influence the solid-state outcome. mdpi.com
Conformational Analysis and Molecular Dynamics
The conformational landscape and dynamic behavior of this compound are dictated by the rotational freedom around its single bonds and the interplay of steric and electronic effects imparted by its substituents. A comprehensive understanding of these aspects is crucial for elucidating its chemical reactivity and potential intermolecular interactions.
Conformational Analysis
The primary sources of conformational isomerism in this compound are the rotation around the C3-C7 single bond, connecting the carboxylic acid group to the pyridine (B92270) ring, and the rotation of the hydroxyl group around the C5-O bond.
Detailed structural analysis of the closely related tautomer, 5-chloro-6-hydroxynicotinic acid (existing as the oxo form in the solid state), reveals significant insights into the molecule's preferred conformation. nih.govq-chem.com X-ray diffraction studies have determined its crystal structure to be monoclinic with the space group P2(1)/c. nih.govq-chem.com While specific dihedral angles for 5-chloro-6-hydroxynicotinic acid are not detailed in the available literature, analysis of the parent compound, 6-hydroxynicotinic acid (6HNA), shows a dihedral angle of approximately 49° between the plane of the carboxyl group and the pyridine ring. researchgate.net This significant twist from planarity is a result of minimizing steric hindrance between the carboxylic acid group and the adjacent substituents on the ring.
Theoretical calculations at the G3MP2 and CBS-QB3 levels of theory have been employed to investigate the tautomeric equilibrium in the gas phase. nih.govq-chem.com These studies suggest that for 5-chloro-6-hydroxynicotinic acid, there is no strong dominance of one tautomer over the other, indicating a delicate energetic balance between the hydroxy and oxo forms. nih.govq-chem.com
The conformational preferences can be further explored by performing potential energy surface (PES) scans, a computational method that involves systematically changing a specific dihedral angle and calculating the energy at each step to determine rotational barriers and identify stable conformers. q-chem.comuni-muenchen.de For this compound, scanning the dihedral angle of the carboxylic acid group relative to the pyridine ring would reveal the energy barriers to rotation and the most stable rotational isomers.
Table 1: Crystallographic and Tautomeric Data for 5-Chloro-6-hydroxynicotinic Acid
| Parameter | Value | Source |
| Crystal System | Monoclinic | nih.govq-chem.com |
| Space Group | P2(1)/c | nih.govq-chem.com |
| Gas Phase Tautomerism | No strong dominance of hydroxy or oxo form | nih.govq-chem.com |
Molecular Dynamics
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments over time. nih.gov Such simulations can provide detailed information on conformational flexibility, solvent effects, and the stability of intra- and intermolecular hydrogen bonds.
An MD simulation of this compound would typically involve placing the molecule in a simulation box with a chosen solvent, such as water, and solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule's conformation changes over nanoseconds or longer. Key insights that could be gained from such a study include:
Solvent Effects on Conformation: The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the preferred orientation of the carboxylic acid and hydroxyl groups.
Hydrogen Bond Dynamics: MD simulations can track the formation and breaking of hydrogen bonds, both intramolecularly (if possible) and with surrounding solvent molecules, providing a measure of their strength and lifetime.
Flexibility of Functional Groups: The simulation would reveal the range of motion and flexibility of the carboxylic acid and hydroxyl groups, which is important for understanding how the molecule might interact with other molecules or biological targets.
Biochemical Roles and Enzymatic Transformations of 6 Chloro 5 Hydroxynicotinic Acid and Its Metabolites
Enzymatic Degradation Pathways of Nicotinic Acid and Related Compounds
The microbial breakdown of nicotinic acid (niacin) is a well-studied process, particularly in aerobic bacteria. This catabolic pathway involves a series of enzymatic reactions that modify the pyridine (B92270) ring, ultimately leading to central metabolites.
Microbial Metabolism of 6-Hydroxynicotinic Acid (6-HNA)
A pivotal step in the aerobic degradation of nicotinic acid is its hydroxylation to form 6-hydroxynicotinic acid (6-HNA). nih.gov This conversion is catalyzed by the enzyme nicotinate (B505614) dehydrogenase. nih.govwikipedia.org 6-HNA serves as a central intermediate in the catabolic cascade in numerous bacteria, including species of Pseudomonas, Bacillus, and Achromobacter. nih.gov
Once formed, 6-HNA is further metabolized by 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes a decarboxylative hydroxylation to yield 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.gov This product then enters subsequent degradation steps, eventually leading to fumarate, which can enter the citric acid cycle. nih.gov The ability of microorganisms to produce 6-HNA is also of biotechnological interest, as it can be a precursor for the synthesis of valuable chemicals, such as certain insecticides. nih.gov
Role of 6-Chloro-5-hydroxynicotinic Acid as an Intermediate or Substrate in Biotransformations
While the user's query specified this compound, the available scientific literature predominantly focuses on its isomer, 5-chloro-6-hydroxynicotinic acid (5-chloro-6-HNA) , as a substrate in enzymatic transformations. Research has shown that this halogenated analog is not only a substrate but a highly efficient one for key enzymes in the nicotinic acid degradation pathway.
Specifically, 5-chloro-6-HNA has been identified as a potent substrate for 6-hydroxynicotinate 3-monooxygenase (NicC). nih.gov Studies have demonstrated that this chlorinated version is processed with significantly higher catalytic efficiency by NicC compared to the natural substrate, 6-HNA. nih.gov This highlights the adaptability of the enzyme to accommodate and even preferentially process certain halogenated derivatives of its natural substrate. The enhanced reactivity of 5-chloro-6-HNA underscores the potential for engineering these enzymes for bioremediation of halogenated aromatic compounds or for the biocatalytic production of specialized chemicals.
Characterization of Enzymes Interacting with Halogenated Hydroxynicotinic Acids
The enzymes responsible for the degradation of nicotinic acid and its analogs exhibit fascinating catalytic mechanisms and substrate specificities. The introduction of a halogen atom to the substrate molecule can significantly influence these properties.
Nicotinate Dehydrogenase (NDHase) Activity and Specificity
Nicotinate dehydrogenase (NDHase), also known as nicotinic acid hydroxylase, is a complex oxidoreductase that initiates the aerobic breakdown of nicotinic acid by hydroxylating it at the C6 position to form 6-HNA. nih.govwikipedia.org This enzyme is typically a membrane-bound flavoprotein containing iron-sulfur clusters and, in some cases, a molybdenum cofactor. nih.govqmul.ac.uk
The substrate specificity of NDHase can vary depending on the microbial source. nih.gov Some NDHases are highly specific for nicotinic acid, while others can act on a broader range of analogs, such as 3-cyanopyridine. nih.govresearchgate.net For instance, NDHase from Comamonas testosteroni JA1 can hydroxylate both nicotinic acid and 3-cyanopyridine, whereas the enzyme from Pseudomonas putida KT2440 is specific for nicotinic acid. nih.govnih.gov While the enzyme is known to act on various nicotinate analogs, specific kinetic data on its activity with halogenated hydroxynicotinic acids like this compound or its isomers are not extensively detailed in the available literature. However, the microbial production of 6-HNA followed by chemical chlorination is a known strategy for producing intermediates for neonicotinoid insecticides, suggesting an industrial interest in the interaction of this enzyme class with halogenated pyridines. nih.gov
| Bacterial Strain | Substrate(s) | Reference |
|---|---|---|
| Comamonas testosteroni JA1 | Nicotinic acid, 3-Cyanopyridine | nih.govresearchgate.net |
| Pseudomonas putida KT2440 | Nicotinic acid (specific) | nih.govnih.gov |
| Clostridium barkeri | Nicotinate, Pyrazine-2-carboxylate | qmul.ac.uk |
| Bacillus niacini | Nicotinate | researchgate.net |
6-Hydroxynicotinate 3-Monooxygenase (NicC) Catalysis
6-Hydroxynicotinate 3-monooxygenase (NicC) is a flavin-dependent monooxygenase that plays a crucial role in the further degradation of 6-HNA. nih.gov This enzyme is a member of the Group A flavin-dependent monooxygenases and utilizes NADH as a reducing equivalent. nih.gov
The reaction catalyzed by NicC is a unique decarboxylative hydroxylation. The enzyme converts 6-HNA to 2,5-dihydroxypyridine (2,5-DHP) through the removal of the carboxyl group as CO2 and the addition of a hydroxyl group at the C3 position. nih.gov The catalytic cycle involves the reduction of the FAD cofactor by NADH, followed by the reaction with molecular oxygen to form a reactive C(4a)-hydroperoxyflavin intermediate. This intermediate is the key oxidizing species that hydroxylates the substrate.
Two primary mechanisms have been proposed for the decarboxylative hydroxylation step. One mechanism involves an electrophilic aromatic substitution where the C(4a)-hydroperoxyflavin attacks the aromatic ring of the substrate. An alternative proposal suggests the formation of a tetrahedral intermediate at the C3 position, which subsequently undergoes decarboxylation to re-aromatize the ring and form the 2,5-DHP product. nih.gov
Research on NicC from Bordetella bronchiseptica RB50 has provided significant insights into its function. Studies using substrate analogs have revealed key aspects of its catalytic efficiency. Notably, the halogenated analog 5-chloro-6-hydroxynicotinic acid was found to be a more efficient substrate than the natural substrate, 6-HNA, by a factor of 10. nih.gov In contrast, a non-heterocyclic analog, 4-hydroxybenzoic acid, was processed with a catalytic efficiency that was 420-fold lower than that of 6-HNA. nih.gov These findings highlight the specific adaptations of the NicC active site for its pyridine-based substrates and its surprising proficiency with certain halogenated forms.
| Substrate | Relative Catalytic Efficiency (Compared to 6-HNA) | Reference |
|---|---|---|
| 6-Hydroxynicotinic acid (6-HNA) | 1 (Baseline) | nih.gov |
| 5-Chloro-6-hydroxynicotinic acid | 10-fold higher | nih.gov |
| 4-Hydroxybenzoic acid | 420-fold lower | nih.gov |
Active Site Structural Analysis and Mutagenesis
The enzymatic transformation of nicotinic acid and its derivatives is a key area of biochemical research. A central enzyme in this process is 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP). nsf.govnih.gov This enzyme is also capable of acting on analogs such as 5-chloro-6-hydroxynicotinate. uniprot.org
Structural and functional analyses of NicC from Bordetella bronchiseptica RB50 and Pseudomonas putida have identified several key amino acid residues within the active site that are crucial for substrate binding and catalysis. nsf.govnih.gov A ribbon diagram of the NicC active site shows the FAD cofactor and putative active site residues. nsf.gov
Site-directed mutagenesis studies have been instrumental in elucidating the roles of these residues. Comparative kinetic analyses of wild-type (WT) NicC and its variants have pinpointed Tyr215 and His47 as critical for both binding the substrate (6-HNA) and for efficiently coupling the reaction to produce 2,5-DHP. nih.govacs.org The substitution of these residues leads to a dramatic decrease in substrate affinity and product formation. acs.org
For instance, the Y215F variant showed a more than 240-fold decrease in binding affinity for 6-HNA compared to the wild-type enzyme. nih.govacs.org Similarly, the H47E variant exhibited a binding affinity over 350 times weaker than the wild-type. nih.govacs.org These findings support a reaction mechanism where the His47–Tyr215 pair likely functions as a general base to facilitate the hydroxylation of the substrate. acs.org
Interactive Table:
Table 1: Kinetic Parameters of Wild-Type NicC and Active Site Variants| Enzyme Variant | Substrate | Kd6HNA (µM) | [2,5-DHP]/[NAD+] Coupling Ratio | Reference |
|---|---|---|---|---|
| Wild-Type (WT) | 6-HNA | 1.0 (normalized) | 1.00 | acs.org, nih.gov |
| Y215F | 6-HNA | >240 | 0.005 | acs.org, nih.gov |
| H47E | 6-HNA | >350 | 0.07 | acs.org, nih.gov |
| C202A | 6-HNA | - | - | acs.org, nih.gov |
| H211A | 6-HNA | - | - | acs.org, nih.gov |
| H302A | 6-HNA | - | - | acs.org, nih.gov |
| Y225F | 6-HNA | - | - | acs.org, nih.gov |
Data for some variants were part of the study but specific values were not highlighted in the abstract.
6-Chloronicotinic Acid Chlorohydrolase (cch2) Investigations
The biodegradation of chlorinated pyridine derivatives, such as the neonicotinoid insecticide transformation product 6-chloronicotinic acid, is of significant environmental interest. nih.gov A key enzyme in this process is 6-chloronicotinic acid chlorohydrolase.
Dechlorination Mechanisms and Intermediate Formation
Research has led to the isolation of a bacterium, Bradyrhizobiaceae strain SG-6C, which is capable of mineralizing 6-chloronicotinic acid. nih.govplos.org This bacterium was found to possess a novel enzyme, designated cch2, which is responsible for the initial step in the degradation pathway. nih.govnih.gov
The cch2 enzyme functions as a chlorohydrolase, catalyzing the hydrolytic dechlorination of 6-chloronicotinic acid. nih.govplos.org In this reaction, the chlorine atom at the 6-position of the pyridine ring is replaced by a hydroxyl group, yielding 6-hydroxynicotinic acid (6-HNA) as the primary metabolic intermediate. nih.govplos.org The identity of this intermediate has been confirmed through HPLC and LC-MS studies. nih.govplos.org
This enzymatic step is crucial as it transforms the xenobiotic 6-chloronicotinic acid into 6-HNA, a common intermediate in bacterial nicotinic acid degradation pathways. nsf.govnih.govplos.org The newly formed 6-HNA is then further metabolized by the bacterium's pre-existing nicotinic acid catabolic pathway. nih.govplos.org The gene encoding cch2 was identified through genome sequencing and its function was confirmed by expressing it in E. coli. nih.govnih.gov The cch2 enzyme is a member of the metal-dependent hydrolase superfamily. nih.govnih.gov
Mechanistic Enzymology of Reactions Involving Pyridine Ring Hydroxylation and Decarboxylation
The hydroxylation and decarboxylation of pyridine rings are complex chemical transformations catalyzed by specialized enzymes. Understanding the mechanisms of these enzymes provides insight into their efficiency and specificity.
Probing Reaction Mechanisms with Isotope Effects
Kinetic isotope effects (KIEs) are a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions, including those involving decarboxylation and hydroxylation. mdpi.comdntb.gov.uanih.gov In the context of the NicC enzyme, which hydroxylates and decarboxylates its substrates, ¹³C KIEs have been measured to elucidate the reaction mechanism. nih.govacs.org
Studies on the NicC from Bordetella bronchiseptica RB50 measured the ¹³C KIE on V/K for the CO₂ product. For the natural substrate, 6-hydroxynicotinic acid (6-HNA), an inverse isotope effect of 0.9989 ± 0.0002 was observed. nih.govacs.org A similar inverse effect was seen with the analog 4-hydroxybenzoic acid. nih.govacs.org
Interactive Table:
Table 2: ¹³C Kinetic Isotope Effects (¹³(V/K)) for NicC-Catalyzed Decarboxylation| Substrate | ¹³(V/K) Value | Interpretation | Reference |
|---|---|---|---|
| 6-Hydroxynicotinic acid (6-HNA) | 0.9989 ± 0.0002 | Inverse KIE, decarboxylation is partially rate-limiting | acs.org, nih.gov |
| 4-Hydroxybenzoic acid (4-HBA) | 0.9942 ± 0.0004 | Inverse KIE, decarboxylation is partially rate-limiting | acs.org, nih.gov |
Investigation of Electron Transfer and Redox Processes
The enzymatic hydroxylation of aromatic rings, including the pyridine nucleus, is fundamentally a redox process. Enzymes like 6-hydroxynicotinate 3-monooxygenase (NicC) belong to the Group A flavin monooxygenases (FMOs), which utilize complex multi-step redox mechanisms. nsf.gov
The catalytic cycle of NicC involves several key redox events:
FAD Reduction: The flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme is first reduced by nicotinamide (B372718) adenine dinucleotide (NADH). nsf.gov
Oxygen Activation: The reduced FAD (FADH₂) reacts with molecular oxygen (O₂) to form a highly reactive C(4a)-hydroperoxyflavin intermediate. nsf.gov
Substrate Hydroxylation: This powerful oxidizing intermediate is then used to hydroxylate the substrate. nsf.gov In the case of NicC, this step is coupled with the decarboxylation of the pyridine ring substrate. nsf.gov
Computational Chemistry and Theoretical Modeling of 6 Chloro 5 Hydroxynicotinic Acid
Quantum Chemical Calculations for Structural and Energetic Properties
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and geometry of 6-chloro-5-hydroxynicotinic acid. These methods solve approximations of the Schrödinger equation to determine the energetic and structural properties of the molecule.
Like other hydroxypyridines, this compound can exist in different tautomeric forms, primarily the hydroxy-pyridone (lactim) and keto-pyridone (lactam) forms. Density Functional Theory (DFT) is a powerful computational method used to investigate the relative stabilities of these tautomers and the equilibrium between them.
Theoretical studies on the related compound, 2-hydroxypyridine, have shown that chlorination significantly impacts the tautomeric equilibrium. nih.gov For 6-chloro-2-hydroxypyridine, experimental rotational spectroscopy and theoretical calculations have confirmed that the syn-periplanar lactim tautomer (the -OH form) is the most predominant species in the gas phase. nih.gov The chlorine substitution at position 6 strongly stabilizes this hydroxy tautomer over the lactam (C=O) form. nih.gov This stabilization is a critical finding, suggesting that this compound would also preferentially exist in its hydroxy form in non-polar environments.
DFT calculations, in conjunction with methods like the Polarizable Continuum Model (PCM), can also predict how solvents influence this equilibrium. researchgate.net For many hydroxypyridines, polar solvents tend to stabilize the more polar lactam form, shifting the equilibrium. nih.gov
Geometric parameters for the related stable tautomer of 6-chloro-2-hydroxypyridine have been determined computationally and show good agreement with experimental data, validating the reliability of the theoretical methods. chemrxiv.org
Table 1: Selected Theoretical Geometrical Parameters for 6-chloro-2-hydroxypyridine
| Parameter | DFT (TPSSP86/cc-pVTZ) | QCISD/aug-cc-pVTZ | Hartree-Fock/aug-cc-pVTZ |
| Bond Lengths (Å) | |||
| N1-C2 | 1.353 | 1.343 | 1.339 |
| C2-O | 1.341 | 1.332 | 1.325 |
| C2-C3 | 1.411 | 1.414 | 1.416 |
| C5-C6 | 1.385 | 1.383 | 1.379 |
| C6-Cl | 1.745 | 1.728 | 1.717 |
| Bond Angles (º) | |||
| C6-N1-C2 | 118.83 | 119.23 | 119.38 |
| N1-C2-C3 | 120.37 | 120.08 | 120.00 |
| N1-C6-C5 | 123.63 | 123.60 | 123.24 |
Data adapted from theoretical calculations on 6-chloro-2-hydroxypyridine, a structurally related compound. chemrxiv.org
To achieve very high accuracy in predicting the relative energies of tautomers, high-level ab initio methods such as Gaussian-3 (G3MP2) and Complete Basis Set (CBS-QB3) are often employed. These composite methods approximate the results of computationally expensive, high-order electron correlation methods and large basis sets through a series of calculations and empirical corrections.
While a coalescence of three decades of theoretical work on the parent 2-pyridone/2-hydroxypyridine system highlights the challenge in achieving quantitative agreement with experimental tautomerization energy, these high-level methods provide benchmarks for calibrating the accuracy of more computationally efficient DFT functionals. chemrxiv.org For instance, Hartree-Fock calculations, a simpler ab initio method, tend to overestimate the tautomeric energy difference compared to methods that include electron correlation. chemrxiv.org The application of G3MP2 or CBS-QB3 would provide a "gold standard" theoretical value for the tautomeric equilibrium of this compound, though specific studies applying these methods to this exact molecule are not prevalent in the literature.
Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein or enzyme.
A relevant enzyme for the parent compound, 6-hydroxynicotinic acid, is 6-hydroxynicotinic acid 3-monooxygenase (NicC), a flavin-dependent enzyme that catalyzes its decarboxylative hydroxylation. nih.gov Crystal structures of NicC in complex with related ligands provide a template for understanding potential interactions. nih.gov
A hypothetical docking simulation of this compound into the active site of NicC would involve:
Preparation of the Receptor and Ligand: Generating 3D structures of the enzyme and the ligand.
Docking: Placing the ligand into the enzyme's active site in various conformations and orientations.
Scoring: Using a scoring function to rank the poses based on predicted binding affinity (ΔG), which estimates the strength of the interaction.
Key interactions would likely involve hydrogen bonding between the carboxylic acid and hydroxyl groups of the ligand and polar residues in the active site. The chlorine atom at the 6-position could introduce new interactions, such as halogen bonding or favorable van der Waals contacts, or it could sterically hinder an otherwise optimal binding pose. MD simulations could then be used to study the stability of the docked complex over time, providing insights into the flexibility of the ligand and protein and the persistence of key intermolecular interactions.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical transformation. fiveable.me This involves identifying reactants, products, intermediates, and, crucially, the transition state (TS)—the high-energy, fleeting structure that represents the point of maximum energy along the reaction coordinate. mit.edu
For this compound, a key reaction is the enzymatic decarboxylative hydroxylation catalyzed by enzymes like NicC, which converts 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (B106003). nih.gov Using computational methods, this reaction can be modeled by:
Locating the Transition State: Employing algorithms like the nudged elastic band (NEB) or dimer method to find the saddle point on the PES corresponding to the TS. fiveable.me
Frequency Analysis: Confirming the TS structure by ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state (ΔG‡), which is directly related to the reaction rate via the Eyring equation. fiveable.me
Such calculations can reveal the precise atomic motions involved in bond breaking and formation, the role of the enzyme's active site residues in stabilizing the transition state, and how the electronic properties imparted by the chlorine atom influence the reaction barrier. researchgate.net
Computational Approaches to Structure-Activity Relationship (SAR) Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com This is a powerful tool in drug discovery for predicting the activity of new compounds and optimizing lead structures.
A hypothetical QSAR study for analogues of this compound would follow these steps: mdpi.com
Dataset Assembly: A series of analogues would be synthesized or computationally designed, varying substituents on the pyridine (B92270) ring. Their biological activity (e.g., IC₅₀ value for enzyme inhibition) would be measured.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated using computational methods. These can include:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies (calculated via DFT). mdpi.com
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Topological Descriptors: Describing atomic connectivity.
Hydrophobicity Descriptors: Such as the partition coefficient (logP).
Model Building: Using statistical methods or machine learning algorithms, a mathematical model is built that finds the best correlation between a subset of the calculated descriptors and the observed biological activity. nih.gov
Validation: The model's predictive power is tested on a set of compounds not used in its creation.
Such a model could reveal, for example, that electron-withdrawing groups at a certain position enhance activity, while bulky groups at another position decrease it. This provides rational guidance for designing more potent analogues. nih.gov
Applications in Chemical Research Excluding Clinical
Environmental Bioremediation Research
Degradation of Pesticide Metabolites (e.g., 6-Chloronicotinic Acid)
6-Chloro-5-hydroxynicotinic acid has been identified as an intermediate in the degradation of 6-chloronicotinic acid, which is itself a significant and persistent metabolite of neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. The transformation of 6-chloronicotinic acid is a critical step in the complete mineralization of these widely used pesticides.
Research has demonstrated that advanced oxidation processes (AOPs), specifically photocatalysis using titanium dioxide (TiO₂), can effectively degrade 6-chloronicotinic acid in aqueous solutions. In these studies, this compound was identified as a primary hydroxylated intermediate. The formation of this compound is a direct result of the oxidative attack on the pyridine (B92270) ring of 6-chloronicotinic acid.
The table below summarizes key findings from a study on the photocatalytic degradation of 6-chloronicotinic acid.
Table 1: Photocatalytic Degradation of 6-Chloronicotinic Acid
| Parameter | Finding |
| Parent Compound | 6-Chloronicotinic Acid |
| Degradation Process | Photocatalysis with TiO₂ |
| Identified Intermediate | This compound |
| Significance | Demonstrates a pathway for the breakdown of a persistent pesticide metabolite. The formation of the hydroxylated intermediate is a key step in the mineralization process. |
Identification and Characterization of Microbial Strains for Xenobiotic Degradation
The study of xenobiotic degradation is crucial for developing bioremediation strategies. While this compound has been identified in photocatalytic degradation, its role in microbial degradation pathways of 6-chloronicotinic acid is not as prominently documented in scientific literature. However, the broader investigation into the microbial breakdown of 6-chloronicotinic acid has led to the identification and characterization of specific bacterial strains capable of its mineralization.
In this context, the primary metabolite identified during microbial degradation is often 6-hydroxynicotinic acid, formed via a hydrolytic dechlorination of 6-chloronicotinic acid. The isolation of microorganisms that can utilize 6-chloronicotinic acid as a sole source of carbon and energy is a significant area of research. The identification of metabolites is a key component of characterizing the metabolic capabilities of these isolates.
For instance, the bacterium Bradyrhizobiaceae strain SG-6C, isolated from soil with a history of imidacloprid contamination, has been shown to mineralize 6-chloronicotinic acid. Studies on this strain have detailed the metabolic pathway, which proceeds through the formation of 6-hydroxynicotinic acid. The characterization of such strains involves a combination of microbiological techniques, analytical chemistry (such as HPLC and LC-MS to identify metabolites), and molecular biology to identify the genes and enzymes responsible for the degradation.
While direct evidence for the involvement of this compound in the microbial degradation pathway of 6-chloronicotinic acid is limited in the reviewed literature, the methods used to study these pathways are well-established. The identification of any intermediate metabolite is fundamental to understanding the biochemical mechanisms of degradation and for characterizing the xenobiotic-degrading potential of a microbial strain.
The table below provides an overview of a key microbial strain involved in the degradation of 6-chloronicotinic acid.
Table 2: Microbial Degradation of 6-Chloronicotinic Acid
| Microbial Strain | Parent Compound | Key Metabolite Identified | Significance in Characterization |
| Bradyrhizobiaceae strain SG-6C | 6-Chloronicotinic Acid | 6-Hydroxynicotinic Acid | The ability to dechlorinate 6-chloronicotinic acid to 6-hydroxynicotinic acid is a defining characteristic of this strain's metabolic capability for xenobiotic degradation. |
Future Directions and Research Opportunities
Development of Novel Synthetic Methodologies for 5-Chloro-6-hydroxynicotinic Acid
The synthesis of 5-chloro-6-hydroxynicotinic acid and its derivatives is an area ripe for innovation, aiming for higher efficiency, yield, and sustainability. Current methods often involve multi-step processes that begin with precursors like 6-hydroxynicotinic acid.
One established route involves the reaction of 6-hydroxynicotinic acid with an acid chloride, such as thionyl chloride, to form an intermediate 6-hydroxynicotinoyl chloride. google.com This intermediate can then be chlorinated using gaseous chlorine to yield 5-chloro-6-hydroxynicotinoyl chloride, which is subsequently hydrolyzed to the final product. google.com A specific protocol details the heating of 5-chloro-6-hydroxynicotinic acid in thionyl chloride to produce 5-chloro-6-hydroxynicotinoyl chloride quantitatively. prepchem.com
In-depth Enzymatic Mechanism Elucidation for Halogenated Pyridine (B92270) Metabolism
The metabolism of halogenated pyridines is a key area of research, particularly for understanding how microorganisms degrade these often-toxic compounds. tandfonline.comnih.gov The enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) provides a fascinating case study. NicC is a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of its native substrate, 6-hydroxynicotinic acid (6-HNA), to 2,5-dihydroxypyridine (B106003) as part of the bacterial nicotinic acid degradation pathway. nih.govacs.orgwikipedia.org
Intriguingly, research has demonstrated that 5-chloro-6-hydroxynicotinic acid is not just a substrate for NicC but a highly efficient one. Studies using NicC from Bordetella bronchiseptica RB50 revealed that the 5-chloro analogue is approximately 10-fold more catalytically efficient than the natural substrate, 6-HNA. nih.govacs.orgnsf.gov This enhanced reactivity suggests that the chloro-substituent significantly influences the electronic properties of the pyridine ring, facilitating the enzymatic reaction. Further kinetic studies have identified key amino acid residues, Tyr215 and His47, as critical for substrate binding and catalysis. nih.govacs.org
Future research should aim to fully elucidate the structural and mechanistic basis for this enhanced catalytic efficiency. High-resolution crystallography of NicC in complex with 5-chloro-6-hydroxynicotinic acid could reveal the precise binding orientation and the interactions that stabilize the transition state. Such studies would provide a deeper understanding of the electrophilic aromatic substitution mechanism and could guide the bioengineering of NicC for specific applications. nih.govnsf.gov Exploring other microbial enzymes and pathways for halogenated pyridine degradation, such as those found in Arthrobacter or Rhodococcus species, will also broaden our understanding of nature's strategies for metabolizing these compounds. nih.gov
Advanced Computational Predictions for Structure-Function Relationships
Computational chemistry offers powerful tools to complement experimental studies of 5-chloro-6-hydroxynicotinic acid. The availability of its crystal structure provides the necessary foundation for in-silico investigations. chemicalbook.com Advanced computational models can predict a range of physicochemical properties and offer insights into the molecule's behavior and interactions.
Future computational work could focus on several key areas:
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies: These hybrid methods can be used to model the enzymatic reaction of 5-chloro-6-hydroxynicotinic acid within the active site of NicC. acs.org This would allow researchers to map the entire reaction coordinate, calculate activation energies, and visualize the transition state structures, providing a detailed understanding of why the chlorinated substrate is more reactive.
Molecular Docking and Dynamics: Simulations can predict the binding affinity and orientation of 5-chloro-6-hydroxynicotinic acid with other potential protein targets. This could help in identifying new enzymes that may interact with this compound or in designing novel inhibitors for specific enzymes. chemimpex.com
Predictive Toxicology: Computational models can be employed to estimate the potential toxicity and environmental fate of 5-chloro-6-hydroxynicotinic acid and its degradation byproducts, guiding the development of safer agrochemicals and pharmaceuticals.
These computational approaches, when integrated with experimental data, will accelerate the understanding of the structure-function relationships governing the activity of 5-chloro-6-hydroxynicotinic acid.
Exploration of Novel Biochemical Pathways and Biological Interactions
The finding that 5-chloro-6-hydroxynicotinic acid is a superior substrate for the NicC enzyme opens up avenues for exploring its role in novel biochemical pathways. nih.govacs.org Its interaction with the transcriptional regulator BpsR, which is allosterically regulated by 6-HNA in Bordetella, has not been studied but presents a compelling area for future investigation to see if the chlorinated analogue can also act as a signaling molecule. ebi.ac.uk
Researchers are leveraging this compound's properties to study enzyme inhibition and metabolic pathways. chemimpex.com The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate for synthesizing bioactive molecules, including potential anti-inflammatory and antimicrobial agents. chemimpex.com
Future research should focus on identifying and characterizing the complete metabolic pathway for 5-chloro-6-hydroxynicotinic acid in microorganisms. This involves identifying the downstream metabolites and the enzymes responsible for their formation. This knowledge could reveal novel catabolic routes and enzymes with potential applications in biotechnology. Furthermore, screening for its bioactivity against a wider range of biological targets could uncover new pharmaceutical or agricultural applications.
Sustainable Production and Bioremediation Strategies
The development of sustainable methods for producing 5-chloro-6-hydroxynicotinic acid and for remediating environments contaminated with chlorinated pyridines are critical future goals. vu.lt
Sustainable Production: Biocatalysis offers a green alternative to traditional chemical synthesis. The enzymatic production of the precursor, 6-hydroxynicotinic acid, from nicotinic acid has been successfully demonstrated using various microorganisms, including Pseudomonas fluorescens and Achromobacter xylosoxydans. google.comtandfonline.comgoogle.com High yields of up to 191 g/L have been achieved under optimized conditions. tandfonline.com A promising future direction is the development of engineered microorganisms that can perform a two-step conversion: first, the hydroxylation of nicotinic acid to 6-HNA, and second, the regioselective chlorination of 6-HNA to 5-chloro-6-hydroxynicotinic acid. This would represent a significant advance in the sustainable production of this valuable chemical.
Bioremediation Strategies: Chlorinated organic compounds are significant environmental pollutants. nih.govepa.govumn.edu Bioremediation, which uses microorganisms to degrade contaminants, is a cost-effective and environmentally friendly cleanup strategy. nih.govyoutube.com The ability of certain bacteria to metabolize chlorinated pyridines suggests their potential use in bioremediation. Future research should focus on isolating and characterizing microbes that can not only tolerate but also completely mineralize 5-chloro-6-hydroxynicotinic acid and related compounds. This could involve enhanced reductive dechlorination processes under anaerobic conditions or oxidative degradation in aerobic environments. youtube.comyoutube.com The development of microbial consortia or genetically engineered microorganisms specifically designed to break down chlorinated pyridines in contaminated soil and groundwater holds significant promise for environmental restoration. vu.ltnih.gov
Q & A
Q. What experimental methods are recommended for determining the crystal structure of 6-Chloro-5-hydroxynicotinic acid, and how can refinement software like SHELXL improve accuracy?
Single-crystal X-ray diffraction is the primary method for resolving the crystal structure. For refinement, the SHELXL program (part of the SHELX suite) is widely used due to its robustness in handling small-molecule data. Key parameters include space group determination (e.g., monoclinic P2₁/c for 5Cl6HNA), bond-length adjustments, and handling twinned data. SHELXL’s constraints and restraints ensure accurate modeling of hydrogen bonding and thermal displacement parameters .
Q. How can researchers synthesize this compound with high regioselectivity, and what solvent-free approaches exist?
Microwave-assisted amination of chlorinated precursors (e.g., 5-nitro-2-chlorobenzoic acid) with amines under solvent-free conditions achieves regioselectivity >99%. Optimizing microwave power (100–150 W) and reaction time (10–30 minutes) minimizes side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use fume hoods to avoid inhalation of decomposition gases (e.g., HCl, NOₓ). Wear nitrile gloves and goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Spills should be neutralized with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do tautomeric equilibria of this compound differ between solid and gaseous phases, and what techniques validate these forms?
In the solid state, X-ray diffraction and FT-IR spectroscopy confirm the dominance of the oxo tautomer (N–H and C=O bonds). In the gas phase, computational methods (CBS-QB3/G3MP2) predict a balance between oxo and hydroxy forms. Discrepancies arise due to intermolecular hydrogen bonding in crystals, which stabilize the oxo tautomer .
Q. What strategies resolve contradictions between experimental and computational enthalpies of formation for this compound?
Combine micro-combustion calorimetry (ΔfH°(cr)) and Knudsen effusion (ΔsubH°) to derive gas-phase enthalpies. Compare results with isodesmic reaction calculations at the CBS-QB3 level. Adjust computational models to account for crystal packing effects, which are absent in gas-phase simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
